3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole
Overview
Description
3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.0931045 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
The structural motif of 1,2,4-oxadiazoles, such as the compound , has been explored for its anticancer properties. Research has discovered certain derivatives to be potent apoptosis inducers, showcasing efficacy against breast and colorectal cancer cell lines. This effect is attributed to the ability of these compounds to arrest cells in the G1 phase, subsequently leading to apoptosis. Further structure-activity relationship (SAR) studies revealed that the presence of a pyridyl group and a substituted five-member ring enhances this activity, with specific derivatives demonstrating in vivo activity in tumor models. These findings highlight the potential of 1,2,4-oxadiazoles as anticancer agents and open avenues for targeting specific molecular pathways in cancer treatment (Zhang et al., 2005).
Antimicrobial Activity
Another significant application of 3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole derivatives is in the realm of antimicrobial research. Studies have synthesized and characterized various derivatives, assessing their toxicity towards brine shrimp and antimicrobial efficacy. The research underscores the potential of these compounds in combating microbial infections, with certain derivatives displaying promising antimicrobial properties against a range of bacterial strains. This opens the possibility of developing new antimicrobial agents based on the 1,2,4-oxadiazole scaffold, which could be crucial in addressing the growing concern of antibiotic resistance (Machado et al., 2005).
Material Science Applications
In material science, the incorporation of 1,2,4-oxadiazole units has been explored for the development of fluorescent chemosensors, particularly for the detection of fluoride ions. Novel phenyl-based conjugated polymers containing 1,2,4-oxadiazole units have shown high sensitivity and selectivity towards fluoride ions, outperforming smaller molecular analogs. Such polymers could serve as advanced materials for environmental monitoring and the development of sensory technologies, highlighting the versatility of the 1,2,4-oxadiazole framework in the creation of functional materials (Zhou et al., 2005).
Properties
IUPAC Name |
[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-10-4-3-9-15(16)17-21-18(25-22-17)13-7-1-2-8-14(13)19(24)23-11-5-6-12-23/h1-4,7-10H,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFXHYMWROIGER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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